(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
Description
The compound “(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one” is a pyrazol-3-one derivative featuring a thiazole ring and a 2,4,6-tribromophenyl hydrazinylidene substituent. Its Z-configuration at the C4 position is critical for maintaining planar geometry and stabilizing intermolecular interactions. This compound is synthesized via condensation reactions involving hydrazine derivatives and ketones, a method adapted from protocols for analogous pyrazolone systems .
Properties
Molecular Formula |
C20H14Br3N5OS |
|---|---|
Molecular Weight |
612.1 g/mol |
IUPAC Name |
5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[(2,4,6-tribromophenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H14Br3N5OS/c1-10-3-5-12(6-4-10)16-9-30-20(24-16)28-19(29)17(11(2)27-28)25-26-18-14(22)7-13(21)8-15(18)23/h3-9,27H,1-2H3 |
InChI Key |
RJFKKXBFKRPTIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=C(C=C(C=C4Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine derivatives, brominated phenyl compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Below is a comparative analysis of key analogs:
Physicochemical and Spectral Properties
- Halogen Content: The target compound’s 2,4,6-tribromophenyl group distinguishes it from fluorinated (e.g., compound 4 in ) or non-halogenated analogs (e.g., 9b in ).
- Planarity: Unlike compound 4 (), which exhibits non-planar fluorophenyl groups, the target compound’s Z-configuration and thiazole ring enforce planarity, favoring crystallinity and π-π stacking .
- Thermal Stability : Derivatives with bulky substituents (e.g., diphenylethylidene in ) exhibit higher melting points (>140°C) compared to simpler analogs like 9b (137–138°C) .
Structural and Computational Insights
Crystallographic data for related compounds (e.g., ) reveal triclinic (P 1) or monoclinic systems with Z’ = 2, highlighting the influence of substituents on packing efficiency. Computational tools like Multiwfn () and SHELXL () are critical for analyzing electron density and refining crystal structures, respectively.
Biological Activity
The compound (4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule characterized by its unique arrangement of functional groups, including a thiazole ring and a pyrazolone core. This structure suggests significant potential for various biological activities, including antimicrobial and anticancer properties.
Structural Features
The molecular formula of this compound is with a molecular weight of approximately 525.18 g/mol. Its structural complexity arises from the combination of a hydrazine moiety, thiazole ring, and pyrazolone framework, which may contribute to synergistic biological effects.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The presence of the thiazole ring in this compound suggests potential efficacy against various microbial strains. Similar compounds have demonstrated significant activity against bacteria and fungi due to their ability to disrupt cellular membranes and inhibit essential metabolic pathways .
Anticancer Activity
Research indicates that pyrazolone derivatives exhibit anticancer properties. The unique combination of the thiazole and pyrazolone structures in this compound may enhance its cytotoxicity against cancer cell lines. Studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes related to cell proliferation and survival .
The anticipated mechanism of action for this compound involves:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism.
- Membrane Disruption : The compound could interact with microbial membranes, leading to cell lysis.
- Apoptosis Induction : By triggering apoptotic pathways, it may promote cell death in malignant cells.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of thiazole derivatives found that compounds with similar structural features exhibited significant inhibition against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for effective compounds.
Case Study 2: Cytotoxicity Against Cancer Cells
In another study investigating the cytotoxic effects of pyrazolone derivatives on various cancer cell lines (e.g., MCF-7 breast cancer cells), compounds similar to our target showed IC50 values ranging from 5 to 15 µg/mL, indicating potent anticancer activity .
| Compound | Structure Features | Biological Activity | IC50 (µg/mL) |
|---|---|---|---|
| Thiazole Derivative | Thiazole ring | Antimicrobial | 10 - 50 |
| Pyrazolone Derivative | Pyrazolone core | Anticancer | 5 - 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
